- VU6010608, a Novel mGlu7 NAM from a Series of N-(2-(1H-1,2,4-Triazol-1-yl)-5-(trifluoromethoxy)phenyl)benzamidesACS Medicinal Chemistry Letters, 2017, 8(12), 1326-1330,
Cas no 93-07-2 (Veratric acid)
Veratric acid (3,4-dimethoxybenzoic acid) is a polyphenolic substance obtained from vegetables and fruits. It can be taken orally and has antioxidant \ cardiovascular protective and anti-inflammatory activities. When cells are exposed to UVB radiation, veratric acid can reduce the up-regulated COX-2 expression and the levels of PGE2 and IL-6
Veratric acid structure
Veratric acid Properties
Names and Identifiers
-
- 3,4-Dimethoxybenzoic acid
- NSC 7721
- Protocatechuic Acid Dimethyl Ether Veratric Acid
- 3,4-DIMETHOXYBENZOIC ACID FOR SYNTHESIS
- DiMethoxybenzoic aci
- 3,4- twoMethoxybenzoic acid
- 3,4-Dimethoxybenzoic Acid (Veratric Acid)
- Veratric acid
- (2R)-2,7,8-Trimethyl-2-[(4R,8R)-4,8,12-trimethyltridecyl]chroman-6-ol
- Protocatechuic Acid Dimethyl Ether
- [ "" ]
- Benzoic acid, 3,4-dimethoxy-
- Dimethylprotocatechuic acid
- Veratrumenoic acid
- Veratrylic acid
- 3,4-Dimethylprotocatechuic acid
- 3,4-Dimethoxy-benzoic acid
- 3,4-Dimethoxybenzoic acid (Veratric acid)
- 1YY04E7RR4
- DAUAQNGYDSHRET-UHFFFAOYSA-N
- veratric-acid
- Spectrum_000512
- PubChem13788
- Spectru
- 3,4-Dimethoxybenzoic acid (ACI)
- Veratric acid (8CI)
- 3,4-Bis(methyloxy)benzoic acid
- SMR000112092
- MLS002207141
- +Expand
-
- MFCD00002500
- DAUAQNGYDSHRET-UHFFFAOYSA-N
- 1S/C9H10O4/c1-12-7-4-3-6(9(10)11)5-8(7)13-2/h3-5H,1-2H3,(H,10,11)
- O=C(C1C=C(OC)C(OC)=CC=1)O
- 0518285
Computed Properties
- 182.057909g/mol
- 0
- 1.6
- 1
- 4
- 3
- 182.057909g/mol
- 182.057909g/mol
- 55.8Ų
- 13
- 181
- 0
- 0
- 0
- 0
- 0
- 1
- 0
- 182.17
Experimental Properties
- 1.40200
- 55.76000
- 9953
- 1.4500 (estimate)
- Slightly soluble
- 275.56°C (rough estimate)
- 180.0 to 184.0 deg-C
- 2.46e-04 mmHg
- No data available
- 0.5g/l
- Powder
- Stable. Incompatible with strong oxidizing agents.
- Soluble in ether, benzene and carbon disulfide, slightly soluble in ethanol, almost insoluble in water.
- Sensitive to humidity
- 1.2481 (rough estimate)
Veratric acid Security Information
- GHS07
- DG8598750
- 3
- S26-S36-S37/39
- R36/37/38
- Xn
- NONH for all modes of transport
- H315,H319,H335
- P261,P305+P351+P338
- warning
- Powder -20°C 3 years 4°C 2 years In solvent -80°C 6 months -20°C 1 month
- 36/37/38
- Warning
- Yes
Veratric acid Customs Data
- 2918990090
-
China Customs Code:
2918990090Overview:
2918990090. Other additional oxy carboxylic acids(Including anhydrides\Acyl halide\Peroxides, peroxyacids and derivatives of this tax number). VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:30.0%
Declaration elements:
Product Name, component content, use to
Summary:
2918990090. other carboxylic acids with additional oxygen function and their anhydrides, halides, peroxides and peroxyacids; their halogenated, sulphonated, nitrated or nitrosated derivatives. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:30.0%
Veratric acid Price
Veratric acid Synthesis
Synthetic Circuit 1
Reaction Conditions
1.1 Reagents: Lithium hydroxide Solvents: Tetrahydrofuran , Water ; rt → 60 °C; 2 h, 60 °C; 60 °C → rt
1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 2, rt
1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 2, rt
Reference
Synthetic Circuit 2
Reaction Conditions
1.1 Reagents: Sodium hydroxide Solvents: Methanol , Water ; 2 h, reflux
1.2 Reagents: Hydrochloric acid Solvents: Water
1.2 Reagents: Hydrochloric acid Solvents: Water
Reference
- Diphenylurea derivatives for combating methicillin- and vancomycin-resistant Staphylococcus aureusEuropean Journal of Medicinal Chemistry, 2017, 130, 73-85,
Synthetic Circuit 3
Reaction Conditions
1.1 Reagents: Nitrogen dioxide ; 24 h, 0.6 bar, 25 °C
Reference
- Oxidative deprotection of benzylic silyl ethers to their corresponding carbonyl compounds using nitrogen dioxide gasInternational Electronic Conference on Synthetic Organic Chemistry, 2009, ,,
Synthetic Circuit 4
Reaction Conditions
1.1 Reagents: Lithium bromide , Oxygen Catalysts: Manganese acetate , Cobalt acetate Solvents: Acetic acid ; 3 h, 1 MPa, 130 °C
Reference
- Kinetics and process parameter studies in catalytic air oxidation of veratraldehyde to veratric acidOrganic Process Research & Development, 1999, 3(5), 365-369,
Synthetic Circuit 5
Synthetic Circuit 6
Reaction Conditions
1.1 Reagents: tert-Butyl hydroperoxide Catalysts: Ebselen Solvents: tert-Butanol
1.2 Reagents: Hydrochloric acid Solvents: Dichloromethane , Water
1.2 Reagents: Hydrochloric acid Solvents: Dichloromethane , Water
Reference
- Selective oxidation of aromatic aldehydes to arenecarboxylic acids using ebselen-tert-butyl hydroperoxide catalytic systemTetrahedron, 2001, 57(48), 9743-9748,
Synthetic Circuit 7
Reaction Conditions
1.1 Reagents: Sodium methoxide , Oxygen Catalysts: Silver triflate Solvents: Methanol , Tetrahydrofuran ; 1 atm, rt; rt → 37 °C; 6 h, 37 °C
1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 2
1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 2
Reference
- Silver(I)-Catalyzed Widely Applicable Aerobic 1,2-Diol Oxidative CleavageAngewandte Chemie, 2018, 57(10), 2616-2620,
Synthetic Circuit 8
Reaction Conditions
1.1 Reagents: tert-Butyl hydroperoxide Catalysts: Vanadium oxide (V2O5) Solvents: Water ; 8 h, reflux
Reference
- Efficient synthesis of carbonyl compounds: oxidation of azides and alcohols catalyzed by vanadium pentoxide in water using tert-butylhydroperoxideTetrahedron, 2011, 67(44), 8544-8551,
Synthetic Circuit 9
Reaction Conditions
1.1 Reagents: Lithium hydroxide Solvents: Methanol , Water ; 2 h, reflux
1.2 Reagents: Hydrochloric acid Solvents: Water ; acidified
1.2 Reagents: Hydrochloric acid Solvents: Water ; acidified
Reference
- Polyhydroxybenzoic acid derivatives as potential new antimalarial agentsArchiv der Pharmazie (Weinheim, 2021, 354(11),,
Synthetic Circuit 10
Synthetic Circuit 11
Reaction Conditions
1.1 Reagents: Sodium hydroxide , 1-Butanaminium, N,N,N-tributyl-, dichlorobromate(1-) (1:1) Solvents: Water ; 18 h, rt
1.2 Reagents: Hydrochloric acid , Sodium sulfite Solvents: Water ; rt
1.2 Reagents: Hydrochloric acid , Sodium sulfite Solvents: Water ; rt
Reference
- Oxidation of benzyl alcohols with tetraalkylammonium dichlorobromate(1-)Wakayama Daigaku Kyoikugakubu Kiyo, 2003, 53, 7-18,
Synthetic Circuit 12
Reaction Conditions
1.1 Reagents: Oxygen Catalysts: Cobalt dinitrate , Manganese nitrate Solvents: Acetic acid
Reference
- Highly selective and efficient conversion of alkyl aryl and alkyl cyclopropyl ketones to aromatic and cyclopropane carboxylic acids by aerobic catalytic oxidation: a free-radical redox chain mechanismSynlett, 2002, (4), 610-612,
Synthetic Circuit 13
Reaction Conditions
1.1 Reagents: Hydrogen peroxide Catalysts: 1-Hexadecanaminium, N,N,N-trimethyl-, (PB-7-34-111′1′2)-oxodiperoxy(2-pyridineca… Solvents: Water ; 16 h, 80 °C
Reference
- Controlled and Predictably Selective Oxidation of Activated and Unactivated C(sp3)-H Bonds Catalyzed by a Molybdenum-Based Metallomicellar Catalyst in WaterJournal of Organic Chemistry, 2022, 87(6), 4061-4077,
Synthetic Circuit 14
Reaction Conditions
1.1 Reagents: Potassium hydroxide Catalysts: Cobalt oxyhydroxide Solvents: Water ; 10 h, rt
Reference
- Selectively Upgrading Lignin Derivatives to Carboxylates through Electrochemical Oxidative C(OH)-C Bond Cleavage by a Mn-Doped Cobalt Oxyhydroxide CatalystAngewandte Chemie, 2021, 60(16), 8976-8982,
Synthetic Circuit 15
Reaction Conditions
1.1 Reagents: Potassium hydroxide , Disodium phosphate , Permanganic acid (HMnO4), potassium salt (1:1) Solvents: Methanol , Water ; 10 min, rt
Reference
- KMnO4-Mediated Oxidation as a Continuous Flow ProcessOrganic Letters, 2010, 12(16), 3618-3621,
Synthetic Circuit 16
Synthetic Circuit 17
Reaction Conditions
1.1 Reagents: Sodium hydroxide Solvents: Ethanol , Water ; 1.5 h, 60 °C
1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 1
1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 1
Reference
- Heteroaromatic derivatives as PDE4 inhibitors and their preparation and pharmaceutical applications, World Intellectual Property Organization, , ,
Synthetic Circuit 18
Reaction Conditions
1.1 Reagents: 1,5,7-Triazabicyclo[4.4.0]dec-5-ene , Oxygen Catalysts: 5H-Pyrrolo[2,1-c]-1,2,4-triazolium, 6,7-dihydro-2-(2,4,6-trimethylphenyl)-, tetr… Solvents: Acetonitrile ; 1 - 24 h, rt
Reference
- Cooperative N-heterocyclic carbene (NHC) and ruthenium redox catalysis: Oxidative esterification of aldehydes with air as the terminal oxidantAdvanced Synthesis & Catalysis, 2013, 355(6), 1098-1106,
Synthetic Circuit 19
Synthetic Circuit 20
Reaction Conditions
1.1 Reagents: Sodium hydroxide , Oxygen Catalysts: Bismuth oxide (Bi2O3) , Palladium , Graphite Solvents: Water
Reference
- Method and catalysts for oxidizing an aromatic aldehyde in a basic medium into the corresponding carboxylic acid, World Intellectual Property Organization, , ,
Veratric acid Raw materials
- 1-(3,4-Dimethoxyphenyl)-2-(2-methoxyphenoxy)propane-1,3-diol
- 3',4'-Dimethoxyacetophenone
- Veratraldehyde
- 3,4-Dimethoxy-γ-nitrobenzenebutanenitrile
- 1,2-Ethanediol, 1-(3,4-dimethoxyphenyl)-
- Methyl 3,4-dimethoxybenzoate
- 3,4-Dimethoxytoluene
- Silane, [(3,4-dimethoxyphenyl)methoxy]trimethyl-
- Veratryl alcohol
Veratric acid Preparation Products
Veratric acid Suppliers
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Veratric acid Related Literature
-
Stephen G. Bell,Wen Yang,Adrian B. H. Tan,Ruimin Zhou,Eachan O. D. Johnson,Aili Zhang,Weihong Zhou,Zihe Rao,Luet-Lok Wong Dalton Trans. 2012 41 8703
-
2. IX.—The nitration of 2-acetylamino-3 : 4-dimethoxy-benzoic acid and 3-acetylaminoveratroleCharles Stanley Gibson,John Lionel Simonsen,Madyar Gopala Rau J. Chem. Soc. Trans. 1917 111 69
-
Rebecca R. Chao,James J. De Voss,Stephen G. Bell RSC Adv. 2016 6 55286
-
Tom Coleman,Rebecca R. Chao,John B. Bruning,James J. De Voss,Stephen G. Bell RSC Adv. 2015 5 52007
-
5. 292. Purpurogallin. Part VI. Mechanism of the oxidation of pyrogallolAlan Critchlow,Robert D. Haworth,Peter L. Pauson J. Chem. Soc. 1951 1318
-
Rebecca R. Chao,James J. De Voss,Stephen G. Bell RSC Adv. 2016 6 55286
-
7. IV.—The nitration of 5- and 6-acetylamino-3 : 4-dimethoxybenzoic acids and 4-acetylaminoveratroleJohn Lionel Simonsen,Madyar Gopala Rau J. Chem. Soc. Trans. 1918 113 22
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Jenni Lappi,Anna-Marja Aura,Kati Katina,Emilia Nordlund,Marjukka Kolehmainen,Hannu Mykk?nen,Kaisa Poutanen Food Funct. 2013 4 972
-
Jinyoung Han,Hannah Kwon,Eunah Kim,Dong-Wook Kim,Hae Jung Son,Dong Ha Kim J. Mater. Chem. A 2020 8 2105
-
Takashi Hosoya,Kohei Yamamoto,Hisashi Miyafuji,Tatsuhiko Yamada RSC Adv. 2020 10 19199
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